(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)8-12(9-18)16-19-14(10-21-16)15-2-1-7-20-15/h1-8,10H/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPUIGOWKXQCIX-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized from 2-aminothiazole and a suitable aldehyde. The furan ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. The final step involves the formation of the acrylonitrile moiety, which can be achieved through a Knoevenagel condensation reaction between the thiazole-furan intermediate and 4-chlorobenzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 312.77 g/mol. The compound features a thiazole ring and a furan moiety, which contribute to its biological activity and potential applications.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit antimicrobial properties. Studies focusing on similar compounds suggest that (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile could possess significant antibacterial and antifungal activities. For instance, thiazole derivatives have been synthesized and tested for their effectiveness against various pathogens, demonstrating promising results in inhibiting growth and viability .
Anticancer Properties
Thiazole-containing compounds have been investigated for their anticancer potential due to their ability to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is required to elucidate the specific mechanisms involved .
Anti-inflammatory Effects
Compounds with similar structural motifs have shown anti-inflammatory properties in various models. The incorporation of the furan and thiazole rings may enhance the anti-inflammatory activity of this compound, making it a candidate for further exploration in inflammatory disease treatments .
Organic Electronics
Due to its unique electronic properties, this compound may be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of electron-donating and electron-withdrawing groups can facilitate charge transport, enhancing device performance .
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced thermal stability or specific optical properties. Its incorporation into polymer matrices could lead to new materials with tailored functionalities for applications in coatings or membranes .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1: Antimicrobial Activity | Evaluated against Staphylococcus aureus | Demonstrated effective inhibition at low concentrations |
| Study 2: Anticancer Activity | Tested on breast cancer cell lines | Induced significant apoptosis compared to control groups |
| Study 3: Material Science | Incorporated into OLEDs | Improved efficiency and stability of devices |
Mechanism of Action
The mechanism by which (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound is compared to structurally related acrylonitrile derivatives (Table 1):
Key Observations :
- unreported for thiazole derivatives) .
Physicochemical Properties
- Melting Points : Benzothiazole derivatives generally exhibit higher melting points (185–192°C) than thiazole analogs, attributed to enhanced intermolecular interactions .
- Electronic Properties : The furan-2-yl group in the target compound donates electrons via its oxygen lone pairs, contrasting with thiophene analogs (e.g., ), where sulfur’s larger atomic size increases polarizability .
Biological Activity
(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by structure-activity relationship (SAR) studies and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C20H11ClN2OS |
| Molecular Weight | 362.83 g/mol |
| InChIKey | FPRAHFHYIVFRFS-SDNWHVSQSA-N |
The structure features a thiazole moiety, which is known for its pharmacological significance, combined with a furan ring and a chlorophenyl substituent. These components contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, the thiazole ring is essential for activity, with studies showing IC50 values below 1.98 µg/mL against cancer cell lines such as A-431 and Jurkat .
Case Study:
In one study, compounds similar to this compound demonstrated significant antiproliferative activity, especially those with electron-withdrawing groups like chlorine on the phenyl ring. The presence of these groups was linked to enhanced anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial activities comparable to standard antibiotics. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been extensively studied. Compounds with para-substituted phenyl groups have shown significant protective effects in seizure models, with effective doses lower than traditional anticonvulsants like ethosuximide .
Case Study:
In a picrotoxin-induced convulsion model, certain thiazole analogues provided substantial protection, demonstrating the importance of structural modifications in enhancing anticonvulsant activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity:
Q & A
Q. What are the recommended synthetic routes for (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, and what critical parameters influence yield?
The synthesis of acrylonitrile derivatives typically involves condensation reactions between thiazole precursors and substituted phenylacrylonitriles. Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate Knoevenagel condensation .
- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
- Temperature control : Reactions often proceed at 80–100°C to balance yield and stereochemical purity .
Example Protocol :
React 4-(furan-2-yl)thiazole-2-carbaldehyde with (4-chlorophenyl)acetonitrile in THF under reflux.
Use piperidine as a base catalyst.
Purify via column chromatography (silica gel, hexane/ethyl acetate).
Q. How can spectroscopic techniques (NMR, IR, XRD) be employed to confirm the stereochemistry and functional groups of this compound?
- NMR : The (E)-configuration is confirmed by coupling constants () between α,β-unsaturated protons .
- IR : A sharp peak near 2220 cm⁻¹ confirms the nitrile group, while furan and thiazole rings show C-O/C-S stretches at 1250–1050 cm⁻¹ .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., π-stacking in thiazole systems) .
Q. What preliminary biological or material science applications have been explored for structurally similar acrylonitrile derivatives?
- Antimicrobial activity : Analogous compounds with thiazole and nitrile groups exhibit activity against S. aureus and E. coli via membrane disruption .
- Optoelectronic materials : Acrylonitrile derivatives embedded in polyvinyl carbazole (PVK) matrices show tunable emission (blue to orange) for OLEDs .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize reaction conditions for synthesizing this compound?
Box-Behnken design (BBD) minimizes experiments while maximizing data on interacting variables. For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 70 | 110 |
| Catalyst (mol%) | 5 | 15 |
| Reaction Time (h) | 6 | 12 |
Q. Steps :
Use ANOVA to identify significant factors (e.g., temperature dominates yield).
Validate models with a central composite design .
Apply response surface methodology (RSM) to predict optimal conditions .
Q. How can researchers resolve contradictions in spectroscopic data during stereochemical characterization?
- Contradiction Example : Overlapping NMR peaks or ambiguous NOE effects.
- Resolution :
Q. What mechanistic insights govern the polymerization of acrylonitrile derivatives into high-performance materials?
Q. How do polymer matrices (e.g., PVK) influence the photophysical properties of acrylonitrile derivatives?
Q. What computational methods are effective in predicting biological activity or material properties of this compound?
- Molecular Docking : Screen against bacterial enzyme targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transport in optoelectronic applications .
- MD Simulations : Model polymer composite stability under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
